molecular formula C19H20N4O2 B4696798 2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline

2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline

Katalognummer B4696798
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: NOTAJVZQUNHZSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline, also known as ETPQ, is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of several protein kinases, including the cyclin-dependent kinases (CDKs) and the glycogen synthase kinase 3 (GSK-3). ETPQ has shown promising results in preclinical studies for the treatment of cancer and other diseases.

Wirkmechanismus

2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline exerts its pharmacological effects by inhibiting the activity of several protein kinases, including CDKs and GSK-3. CDKs are involved in the regulation of cell cycle progression, and their inhibition induces cell cycle arrest and apoptosis in cancer cells. GSK-3 is involved in the regulation of glycogen metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects in Alzheimer's disease and to improve insulin sensitivity in diabetes.
Biochemical and Physiological Effects
2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline has also been shown to have neuroprotective effects in Alzheimer's disease and to improve insulin sensitivity in diabetes. 2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit the activity of CDKs and GSK-3, which are involved in the regulation of cell cycle progression, glycogen metabolism, and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of CDKs and GSK-3, which makes it a promising candidate for the treatment of cancer, Alzheimer's disease, and diabetes. Another advantage is that it has been extensively studied in preclinical models, which provides a strong foundation for future research. One limitation is that it is a synthetic compound, which makes it more difficult to obtain and study compared to natural compounds. Another limitation is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the research on 2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline. One direction is to study its safety and efficacy in clinical trials for the treatment of cancer, Alzheimer's disease, and diabetes. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders and viral infections. Further studies are needed to elucidate the mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline and to identify its molecular targets. Additionally, the development of more potent and selective inhibitors of CDKs and GSK-3 could lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.

Wissenschaftliche Forschungsanwendungen

2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and diabetes. 2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit the activity of CDKs, which are involved in cell cycle regulation. CDK inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline has also been shown to inhibit the activity of GSK-3, which is involved in the regulation of glycogen metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects in Alzheimer's disease and to improve insulin sensitivity in diabetes.

Eigenschaften

IUPAC Name

[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-23-13-14(12-20-23)18-11-16(15-5-3-4-6-17(15)21-18)19(24)22-7-9-25-10-8-22/h3-6,11-13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTAJVZQUNHZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline
Reactant of Route 2
Reactant of Route 2
2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline
Reactant of Route 3
Reactant of Route 3
2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline
Reactant of Route 4
Reactant of Route 4
2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline
Reactant of Route 5
Reactant of Route 5
2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline
Reactant of Route 6
Reactant of Route 6
2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.